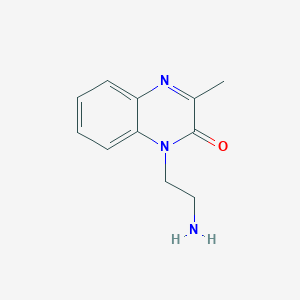
3-(4-(氨甲基)哌啶-1-基)吡嗪-2-碳腈
描述
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average molecular weight is 384.4769 and the monoisotopic mass is 384.206244798 . The chemical formula is C23H24N6 .Chemical Reactions Analysis
The compound is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) . It is also an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .Physical And Chemical Properties Analysis
The IR spectrum of a similar compound shows peaks at 3439, 3379, 3220 (NH2), 2208, 2221 (C≡N), 1662 (C=C) . The 1H NMR spectrum (DMSO-d6) shows various peaks indicating the presence of different types of hydrogen atoms .科学研究应用
Anticancer Applications
Piperidine derivatives have been extensively studied for their anticancer properties. They are known to interact with various biological targets and pathways involved in cancer progression. For instance, certain piperidine derivatives can inhibit the growth of cancer cells by targeting tubulin polymerization, which is crucial for cell division . Additionally, these compounds may possess the ability to induce apoptosis in cancer cells, making them potential candidates for chemotherapy drugs.
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives make them valuable in the development of new antibiotics. They have been shown to be effective against a range of bacterial strains, including those resistant to existing antibiotics . By disrupting bacterial cell wall synthesis or interfering with essential enzymes, these compounds help combat infections caused by bacteria.
Antiviral Agents
Piperidine derivatives can also serve as antiviral agents. They may work by inhibiting viral entry into host cells or by interfering with viral replication mechanisms. This makes them potential therapeutic agents for treating viral infections, including those caused by emerging and re-emerging viruses .
Antimalarial Activity
The fight against malaria has led to the exploration of piperidine derivatives as antimalarial agents. These compounds can interfere with the life cycle of the malaria parasite, Plasmodium spp., potentially providing an alternative to current antimalarial drugs, which are facing resistance issues .
Analgesic and Anti-inflammatory Properties
Piperidine derivatives are known to exhibit analgesic and anti-inflammatory effects, making them candidates for pain management and the treatment of inflammatory diseases. They may modulate pain pathways or reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
Neuroprotective and Anti-Alzheimer’s Disease
Research has indicated that piperidine derivatives could have neuroprotective properties, offering potential benefits in the treatment of neurodegenerative diseases like Alzheimer’s. They may work by protecting neuronal cells from oxidative stress or by inhibiting enzymes like acetylcholinesterase, which is involved in the progression of Alzheimer’s disease .
未来方向
The future directions for this compound could involve further exploration of its potential uses in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . Additionally, its role as a precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles suggests potential applications in materials science .
属性
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-7-9-1-5-16(6-2-9)11-10(8-13)14-3-4-15-11/h3-4,9H,1-2,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZGKHVCJOTGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



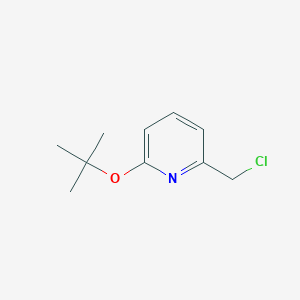
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
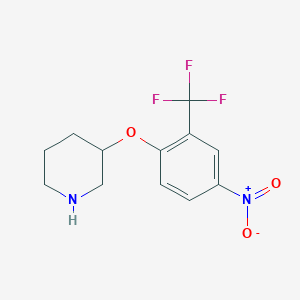

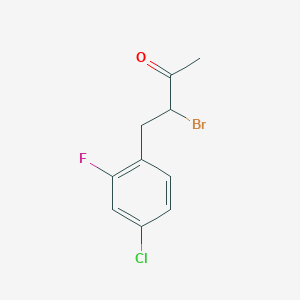
![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)
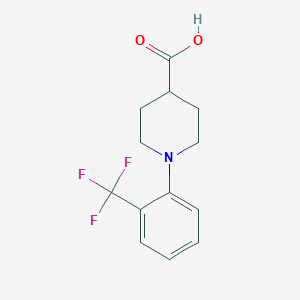
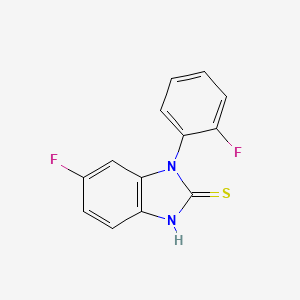
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)
